molecular formula C13H16N2O2S B2372368 Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate CAS No. 2248279-99-2

Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate

Cat. No.: B2372368
CAS No.: 2248279-99-2
M. Wt: 264.34
InChI Key: DYNCXDNBERJCHV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is an organic compound that features a benzothiazole ring attached to an amino group, which is further connected to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate typically involves the reaction of 2-aminobenzothiazole with tert-butyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can be considered to make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amino groups.

    Substitution: The acetate moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetate derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its benzothiazole moiety is known for its fluorescence properties, which can be exploited in imaging studies.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. The benzothiazole ring is a common pharmacophore in many drugs, and modifications of this compound can lead to the development of new pharmaceuticals.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The acetate moiety can also participate in esterification reactions, modifying the compound’s activity and interactions.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzymes involved in metabolic pathways, affecting cellular processes.

    Proteins: It can bind to proteins, altering their conformation and function.

    Pathways: The compound can influence signaling pathways by interacting with key proteins and enzymes.

Comparison with Similar Compounds

    Tert-butyl 2-(substituted benzamido)phenylcarbamate: This compound has a similar structure but with a different functional group, leading to different reactivity and applications.

    2-arylbenzothiazole: This compound shares the benzothiazole ring but has different substituents, affecting its biological and chemical properties.

Uniqueness: Tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate is unique due to its combination of the benzothiazole ring and the acetate moiety. This combination provides a balance of stability and reactivity, making it versatile for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 2-(1,3-benzothiazol-2-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)17-11(16)8-14-12-15-9-6-4-5-7-10(9)18-12/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNCXDNBERJCHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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